Brimonidine D-tartrate - 1400635-36-0

Brimonidine D-tartrate

Catalog Number: EVT-1570846
CAS Number: 1400635-36-0
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brimonidine D-tartrate is a medication used primarily to reduce ocular redness. It is an ophthalmic solution containing brimonidine as the active ingredient. The drug acts as a selective α2 adrenergic receptor agonist and is commonly prescribed for patients with open-angle glaucoma and high intraocular pressure .

Synthesis Analysis

The abstracts primarily focus on Brimonidine D-tartrate's formulation and delivery for ocular applications. [, , , , , , , , , , , , , ] They do not provide information regarding specific chemical reactions involving Brimonidine D-tartrate.

Mechanism of Action

Brimonidine D-tartrate exerts its effects by selectively binding to α2-adrenergic receptors. [, ] Upon ocular administration, this binding leads to the constriction of blood vessels in the eye, reducing aqueous humor production. [] Additionally, Brimonidine D-tartrate has been suggested to enhance the outflow of aqueous humor, further contributing to its IOP-lowering effect. [] Some studies also suggest a potential neuroprotective effect of Brimonidine D-tartrate mediated by α2-adrenergic receptor activation in the retina. [, ]

Physical and Chemical Properties Analysis

The abstracts provide limited information regarding the physical and chemical properties of Brimonidine D-tartrate. They highlight its hydrophilic nature, posing challenges for entrapment in liposomes and necessitating formulation strategies for sustained ocular delivery. [, ] Specific details regarding its solubility, melting point, and other physicochemical properties are not discussed in the provided texts.

Applications
  • Glaucoma Therapy: Numerous studies focus on developing innovative ocular delivery systems for Brimonidine D-tartrate to enhance its therapeutic efficacy in managing glaucoma. These systems include:
    • Ion-Sensitive In Situ Gels: These gels aim to prolong drug retention time and bioavailability in the eye. [, ]
    • Gelatinized-Core Liposomes: This approach tackles the challenge of low entrapment efficiency of hydrophilic drugs like Brimonidine D-tartrate in conventional liposomes. []
    • Nanoparticles-loaded In Situ Gels: These formulations combine the benefits of nanoparticles for enhanced penetration with in situ gelling properties for prolonged corneal residence time. [, ]
    • Cationic-charged Liposomes: This method aims to enhance trans-corneal drug permeation by exploiting the electrostatic interactions between positively charged liposomes and negatively charged corneal surfaces. []
    • Phase Transition Microemulsions: These formulations undergo phase changes upon ocular instillation, prolonging precorneal residence time and enhancing bioavailability. []
    • Proniosomal Gel-derived Niosomes: This approach addresses the stability issues associated with conventional niosomes, improving ocular bioavailability and residence time of Brimonidine D-tartrate. []
    • Electrospun Nanofibers: These nanofibrous inserts provide a controlled-release platform for sustained delivery of Brimonidine D-tartrate over extended periods, potentially improving patient compliance. []
  • Ocular Redness Relief: Low-dose Brimonidine D-tartrate (0.025% concentration) has been investigated for its vasoconstrictive properties in alleviating ocular redness or conjunctival hyperemia. Studies indicate its efficacy in reducing redness for up to 8 hours without significant side effects associated with other vasoconstrictors. [, ]
  • Investigating Ocular Drug Distribution: Research utilizes Brimonidine D-tartrate to understand drug distribution within the eye, particularly in the vitreous and aqueous humor, after topical administration. [, , ] This knowledge is crucial for optimizing drug delivery and therapeutic outcomes for various ocular diseases.
  • Understanding Corneal Toxicity of Ophthalmic Medications: Cultured human corneal epithelial sheets (HCES) are used to evaluate the safety profile of various ophthalmic solutions, including Brimonidine D-tartrate. Studies help determine the impact of drug formulations and preservatives on corneal health. []
  • Exploring Potential in Other Dermatological Applications: While primarily investigated for ocular applications, some researchers are exploring the potential of Brimonidine D-tartrate in treating dermatological conditions like telangiectatic matting and rosacea, leveraging its vasoconstrictive properties. [, , , , , ]

Brimonidine

    Compound Description: Brimonidine, often used in its tartrate salt form (brimonidine tartrate), is a highly selective α2-adrenergic receptor agonist. [, , , , , , , ] It is primarily utilized to reduce intraocular pressure (IOP) in patients diagnosed with open-angle glaucoma and ocular hypertension. [, , , , , , , ] The mechanism of action involves constricting blood vessels in the eye and decreasing aqueous humor production, ultimately lowering IOP. [, , ] It's worth noting that brimonidine exhibits a higher affinity for α2A-adrenergic receptors compared to α2B or α2C subtypes. []

    Relevance: Brimonidine is the base form of Brimonidine D-tartrate. [] It becomes the target compound when formulated as a salt with D-tartaric acid.

Timolol Maleate

    Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist widely used in ophthalmology. [, , , , , , , ] As a first-line treatment for glaucoma, it effectively reduces IOP. [, , , , , , , ] It achieves this by decreasing aqueous humor production, although the precise mechanism remains not fully elucidated. [] Timolol maleate is often combined with other antiglaucoma agents, including Brimonidine D-tartrate, to achieve enhanced IOP control. [, , , , , , , ]

    Relevance: Timolol maleate is frequently co-formulated with Brimonidine D-tartrate in ophthalmic solutions for glaucoma treatment. [, , , , , , , ] These combination therapies target different mechanisms of aqueous humor production, resulting in synergistic IOP reduction.

Brinzolamide

    Compound Description: Brinzolamide is a potent carbonic anhydrase inhibitor utilized in managing glaucoma. [, , , ] Its therapeutic effect stems from inhibiting carbonic anhydrase II in the ciliary body, leading to decreased aqueous humor production and, consequently, reduced IOP. [, ] Brinzolamide is available as both a standalone treatment and in fixed-dose combinations with other IOP-lowering agents, including Brimonidine D-tartrate. [, , , ]

    Relevance: Similar to timolol maleate, brinzolamide is often combined with Brimonidine D-tartrate in fixed-dose ophthalmic suspensions for glaucoma treatment. [, , , ] This combination targets different pathways of aqueous humor production, potentially providing additive or synergistic IOP-lowering effects.

Properties

CAS Number

1400635-36-0

Product Name

Brimonidine D-tartrate

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C15H16BrN5O6

Molecular Weight

442.22 g/mol

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChI Key

QZHBYNSSDLTCRG-WUUYCOTASA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.